molecular formula C13H8ClFN2 B14152629 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine CAS No. 158958-70-4

3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B14152629
CAS No.: 158958-70-4
M. Wt: 246.67 g/mol
InChI Key: HQIVKGJJVIUKEM-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both chlorine and fluorine atoms in the structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide . This reaction is often catalyzed by acids or metal catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine stands out due to its unique combination of chlorine and fluorine atoms, which enhances its reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

158958-70-4

Molecular Formula

C13H8ClFN2

Molecular Weight

246.67 g/mol

IUPAC Name

3-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8ClFN2/c14-13-12(9-4-6-10(15)7-5-9)16-11-3-1-2-8-17(11)13/h1-8H

InChI Key

HQIVKGJJVIUKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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